![molecular formula C26H27ClN2O3 B2544149 1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 667891-24-9](/img/structure/B2544149.png)
1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol" is a synthetic molecule that appears to be related to a class of compounds with various biological activities. The structure suggests the presence of a phenylpiperazine moiety, which is a common feature in molecules that interact with neurotransmitter receptors, such as serotonin receptors, and may have implications in the treatment of depression or other neurological disorders . Additionally, the chlorobenzoyl group indicates potential for interaction with various biological targets, possibly including adenosine receptors .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting with the formation of a core structure followed by the addition of various substituents. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives involves creating a thiophene nucleus and attaching an arylpiperazine moiety . Similarly, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives includes the formation of an epoxide intermediate, which is then opened with phenylpiperazine to yield the final product . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy . The piperazine ring is known to adopt a chair conformation, which is a stable configuration that can influence the molecule's interaction with biological targets . The presence of substituents like the chlorobenzoyl group can significantly affect the molecule's binding affinity and activity .
Chemical Reactions Analysis
Compounds with a phenylpiperazine moiety can undergo various chemical reactions, including reductive amination and nucleophilic substitution, which are commonly used in their synthesis . The reactivity of the chlorobenzoyl group can also be exploited to introduce additional functional groups that may enhance biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of a chlorobenzoyl group can increase the electron-withdrawing character of the molecule, potentially affecting its lipophilicity and membrane permeability . The phenylpiperazine moiety can contribute to the molecule's basicity, which is relevant for its interaction with acidic biological environments . The overall shape and stereochemistry of the molecule can also determine its affinity for specific receptors or transporters .
Scientific Research Applications
Environmental Exposure and Health Outcomes
Studies have focused on the exposure to environmental phenols, including chlorophenols and their effects on human health. For instance, Mortensen et al. (2014) assessed exposure to benzophenone-3, bisphenol A (BPA), triclosan, methyl- and propyl parabens, and dichlorophenols in pregnant women, highlighting widespread human exposure to these compounds due to their use in consumer products and their potential health implications (Mortensen et al., 2014). Similarly, Frederiksen et al. (2014) provided an overview of Danish data on human urinary excretion of non-persistent environmental chemicals, including phthalates, bisphenol A (BPA), triclosan (TCS), and parabens, indicating widespread exposure (Frederiksen et al., 2014).
Mechanisms of Action and Metabolism
Research has also explored the metabolism of phenolic compounds and their effects on health. For example, studies on m-Chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, have examined its psychological, cognitive, and physiological effects, offering insights into the complex interactions between environmental chemicals and human health (Silverstone et al., 1994).
Regulatory and Health Implications
The research on phenolic compounds, including chlorophenols and parabens, underscores the importance of regulatory actions to mitigate health risks. Studies like those by Watkins et al. (2015) on the associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women emphasize the need for ongoing assessment and regulation of these chemicals to protect human health (Watkins et al., 2015).
properties
IUPAC Name |
(4-chlorophenyl)-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3/c27-22-10-6-20(7-11-22)26(31)21-8-12-25(13-9-21)32-19-24(30)18-28-14-16-29(17-15-28)23-4-2-1-3-5-23/h1-13,24,30H,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAUOTHKVNOVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

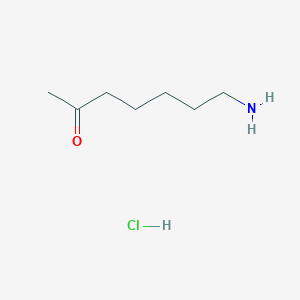
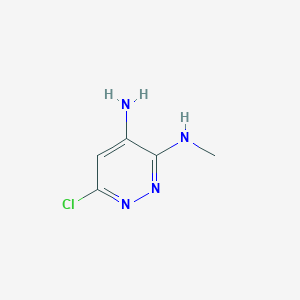
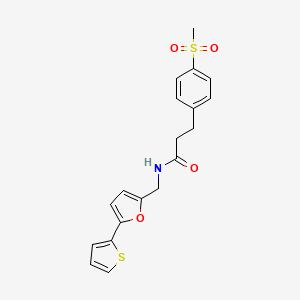
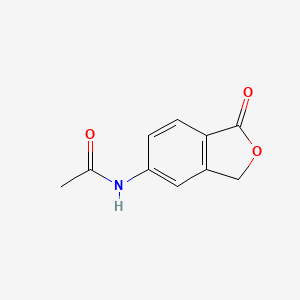
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2544077.png)
![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2544078.png)

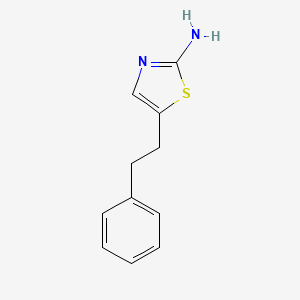
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2544082.png)
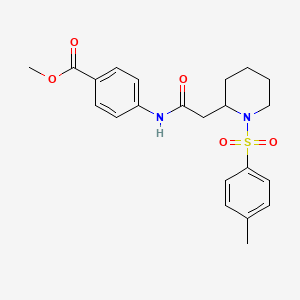
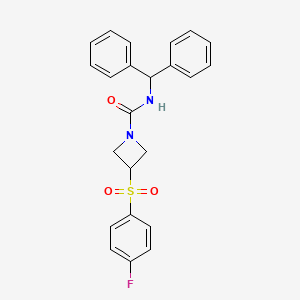
![N-(1,3-benzodioxol-5-yl)-2-[5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2544085.png)
![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2544086.png)
![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2544088.png)